![molecular formula C13H18FNO3S B3008805 4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride CAS No. 2176151-18-9](/img/structure/B3008805.png)
4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride
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Description
AEBSF, also known as Pefabloc SC , is a water-soluble, irreversible serine protease inhibitor with a molecular weight of 239.5 Da . It effectively inhibits several proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin. Its specificity resembles that of the inhibitor PMSF , but AEBSF exhibits greater stability at low pH values .
Molecular Structure Analysis
AEBSF’s molecular formula is C₈H₁₀FNO₂S , and its hydrochloride salt has a molar mass of 239.69 g/mol . The key functional groups include the benzenesulfonyl fluoride moiety and the 2-aminoethyl group. The sulfonyl fluoride functionality is crucial for its inhibitory action against serine proteases .
Physical And Chemical Properties Analysis
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[3-(diethylamino)-3-oxopropyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-3-15(4-2)13(16)10-7-11-5-8-12(9-6-11)19(14,17)18/h5-6,8-9H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERRGGJWPDFIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1=CC=C(C=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride |
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